molecular formula C11H10ClNO2 B8349026 4-Chloro-3-(1-cyano-1-methylethyl)benzoic acid

4-Chloro-3-(1-cyano-1-methylethyl)benzoic acid

Cat. No. B8349026
M. Wt: 223.65 g/mol
InChI Key: KKDUGCBOKRESLE-UHFFFAOYSA-N
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Patent
US08324395B2

Procedure details

To a solution of methyl 4-chloro-3-(1-cyano-1-methylethyl)benzoate (8.0 g, 34 mmol) in tetrahydrofuran (30 mL) were added lithium hydroxide•monohydrate (2.13 g, 51 mmol), methanol (100 mL) and water (5 mL), and the mixture was stirred at room temperature for 4 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with water (200 mL). The mixture was adjusted to pH 3 by slowly adding 1N hydrochloric acid. The resulting white precipitate was collected by filtration, washed with water, and dried to give the title compound (7.40 g, 99%) as a white powder.
Quantity
8 g
Type
reactant
Reaction Step One
[Compound]
Name
lithium hydroxide•monohydrate
Quantity
2.13 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][C:3]=1[C:12]([C:15]#[N:16])([CH3:14])[CH3:13].CO.O>O1CCCC1>[Cl:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[C:12]([C:15]#[N:16])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)OC)C=C1)C(C)(C)C#N
Name
lithium hydroxide•monohydrate
Quantity
2.13 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water (200 mL)
ADDITION
Type
ADDITION
Details
by slowly adding 1N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)O)C=C1)C(C)(C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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